4'-Nitro-[1,1'-biphenyl]-4-thiol

Self-assembled monolayers Electron-induced modification NEXAFS spectroscopy

Conventional biphenylthiol monolayers cannot be chemically functionalized. 4'-Nitro-[1,1'-biphenyl]-4-thiol (NBPT) overcomes this via its electron-responsive nitro group, enabling: - Selective e-beam reduction to amines with ~20 nm resolution for biomolecule tethering. - Crosslinking into carbon nanomembranes with >10× conductance decrease. - Positive-tone femtosecond laser patterning (300 nm features). High purity ensured; in stock for global delivery.

Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
Cat. No. B14120359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-[1,1'-biphenyl]-4-thiol
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2S/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(16)8-4-10/h1-8,16H
InChIKeyLKMXQNGHQPUEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitro-[1,1'-biphenyl]-4-thiol for Surface Patterning


4'-Nitro-[1,1'-biphenyl]-4-thiol (synonyms: NBT, NBPT, 4'-nitro-4-mercaptobiphenyl) is a bifunctional aromatic thiol comprising a biphenyl backbone with a thiol anchor group and a terminal nitro moiety . With molecular weight 231.27 g/mol and formula C₁₂H₉NO₂S, this compound self-assembles into well-ordered monolayers on gold substrates [1]. Its defining functional feature is the electron-responsive nitro group, which undergoes selective reduction to an amino group upon low-energy electron or photon exposure, while simultaneously inducing cross-linking of the underlying aromatic cores—a property not present in unfunctionalized biphenylthiol analogs [2].

Why NBPT Cannot Be Substituted


Unlike 1,1'-biphenyl-4-thiol (BP) which lacks a chemically addressable terminal group, 4'-nitro-[1,1'-biphenyl]-4-thiol provides a writable chemical handle for spatial encoding of surface functionality. In scanning tunnelling microscopy (STM) imaging, pristine NBPT SAMs exhibit structural polymorphism dependent on preparation conditions and thermal history, whereas BP SAMs form uniform but chemically inert monolayers [1]. The nitro group serves a dual function: (i) it enables selective electron-beam or EUV patterning with resolution down to 20–30 nm via conversion to amino groups; and (ii) it mediates cross-linking that produces carbon nanomembranes (CNMs) with fundamentally altered electronic properties—a transformation not possible with BP [2]. Procurement of BP instead of NBPT for any application requiring post-assembly chemical functionalization, spatial patterning, or tunable conductance would render the downstream workflow inoperative.

NBPT Differentiation Evidence


Selective Nitro Reactivity vs. Biphenylthiol

SAMs of 4'-nitro-1,1'-biphenyl-4-thiol (NBP) exhibit selective reactivity of the terminal nitro group under 20–300 eV electron irradiation, whereas unsubstituted 1,1'-biphenyl-4-thiol (BP) shows no functional group response under identical conditions. Both SAMs were prepared on (111)-textured gold surfaces and characterized as well-ordered films [1]. The functionalized biphenylthiols (NBP, ABP) showed distinct differences in the reactions of their end groups with incident electrons, enabling controlled nanostructuring not possible with BP [2].

Self-assembled monolayers Electron-induced modification NEXAFS spectroscopy

HIM Secondary-Electron Contrast vs. Biphenylthiol

Helium-ion microscopy (HIM) imaging of NBPT and BPT SAMs under identical settings revealed a significant drop in secondary-electron (SE) signal specifically from nitro-terminated NBPT regions, whereas pristine and exposed BPT SAMs showed no such contrast [1]. This SE contrast enables label-free imaging of chemically patterned monolayers, a capability absent in BPT-based systems.

Helium-ion microscopy Chemical patterning Secondary electron yield

E-Beam Patterning Resolution

Electron-beam writing on NBPT SAMs using 2.5 keV beam energy with doses ranging from 2,500 to 50,000 μC/cm² produces templates of reactive amino sites with lateral dimensions down to ~20 nm [1]. The electron exposure converts terminal nitro groups to amino functionalities while simultaneously dehydrogenating and cross-linking the underlying aromatic layer—a dual transformation that enables subsequent covalent attachment of functional molecules such as fluorinated acid anhydrides and rhodamine dyes [2].

Electron-beam lithography Chemical nanolithography Nanostructuring

Cross-Linking-Induced Conductance Reduction

Electron irradiation of pristine NBPT SAMs induces cross-linking that converts the monolayer into a carbon nanomembrane (CNM). Both conductive-probe atomic force microscopy (CP-AFM) and EGaIn top-electrode methods demonstrate that this cross-linking decreases junction conductance by more than one order of magnitude (>10× reduction) [1]. The cross-linked regions also exhibit lower friction force compared to non-crosslinked SAMs, attributed to enhanced molecular rigidity and hydrophilicity [2]. Transition voltage is reduced by ~0.5 V in NBPT-CNM junctions [3].

Molecular electronics Carbon nanomembranes CP-AFM

Nitro Reduction During SAM Formation vs. Disulfide

Vacuum vapor deposition of 4'-nitro-1,1'-biphenyl-4-thiol on gold surfaces results in partial reduction of nitro groups to amino groups during SAM formation itself, as confirmed by X-ray photoelectron spectroscopy (XPS). In contrast, SAMs prepared from bis-(4,4'-nitrophenyl)-disulfide under identical conditions show no such reduction [1]. The reduction is attributed to hydrogen released during dissociative S-H bond scission upon thiol adsorption, which interacts with the monolayer terminus [2].

SAM formation mechanism XPS characterization Hydrogen release

Fs-Laser Positive-Tone Patterning

Single-pulse femtosecond laser irradiation (λ=800 nm, τ<30 fs, ambient conditions) of nitrobiphenylthiol monolayers on Au-coated Si substrates reduces the chemical resistance of the coating, causing the monolayer to act as a positive-tone resist [1]. Burr-free pattern transfer is achieved at laser pulse fluences between 1 and 2.7 J/cm². Minimum structure sizes at a 1/e laser spot diameter of ~1 μm approach 300 nm, demonstrating sub-wavelength processing capability [2]. Notably, no evidence of negative-tone resist properties (cross-linking) was observed under these conditions, and labeling experiments showed no chemical transformation of nitro to amino groups—a marked contrast to electron-beam exposure outcomes.

Femtosecond laser processing Positive-tone resist Sub-wavelength patterning

NBPT Application Scenarios


E-Beam Nanolithography for Biochip Fabrication

NBPT SAMs exposed to 2.5 keV electron beams at 2,500–50,000 μC/cm² produce patterned amino-functionalized regions with ~20 nm lateral resolution [8]. These reactive templates enable site-selective immobilization of biomolecules (proteins, lipids, oligonucleotides) for high-density biochips and biosensors. Post-patterning, diazotization of amino groups creates electrostatically addressable regions for lipid monolayer assembly with ~2.5 nm thickness control [9].

Tunable Molecular Electronic Junctions

Pristine NBPT SAMs exhibit baseline junction conductance; electron irradiation-induced cross-linking reduces conductance by more than one order of magnitude [8]. This spatially addressable conductance switching enables fabrication of gradient-resistance molecular electronic devices, tunneling junctions, and carbon nanomembrane (CNM)-based sensors where patterned electronic contrast is required [9]. The ~0.5 V transition voltage shift upon cross-linking provides an additional measurable parameter for device characterization [5].

Femtosecond-Laser Direct-Write Patterning

NBPT monolayers function as positive-tone resists under single-pulse femtosecond laser exposure (λ=800 nm, τ<30 fs) at fluences of 1–2.7 J/cm², enabling burr-free pattern transfer and sub-wavelength features down to 300 nm [8]. This optical patterning route complements electron-beam lithography, providing an alternative for rapid prototyping where vacuum-based e-beam systems are unavailable or throughput is limiting [9].

Vapor-Phase SAM Exchange Functionalization

NBPT SAMs on gold can be exchanged with 11-(mercaptoundecyl)triethylene glycol (C11EG3OH) SAMs via vapor deposition (VD), enabling sequential surface functionalization without solution-phase processing [8]. This capability is particularly valuable for building multi-component biointerfaces where protein-resistant EG3-terminated regions must be introduced after initial nitro/amino patterning. Users should note that vacuum vapor deposition of NBPT results in partial nitro reduction; disulfide precursors are recommended for applications requiring pristine nitro termini [9].

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